Ammonium ethylbenzenesulfonate

Amino Acid Purification Precipitation Selectivity Pharmaceutical Intermediate

Ammonium ethylbenzenesulfonate is an anionic surfactant belonging to the alkylbenzenesulfonate class, characterized by a short ethyl substituent on the aromatic ring neutralized with an ammonium counterion. It is structurally and functionally distinct from longer-chain alkylbenzene sulfonates and other short-chain aryl sulfonates due to its specific hydrophobic-hydrophilic balance and counterion effects.

Molecular Formula C8H10O3S.H3N
C8H13NO3S
Molecular Weight 203.26 g/mol
CAS No. 61168-62-5
Cat. No. B13764818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium ethylbenzenesulfonate
CAS61168-62-5
Molecular FormulaC8H10O3S.H3N
C8H13NO3S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C8H10O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);1H3
InChIKeyKWYUNQQDYXTBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Ethylbenzenesulfonate (CAS 61168-62-5): Core Identity and Compound Class Positioning for Procurement


Ammonium ethylbenzenesulfonate is an anionic surfactant belonging to the alkylbenzenesulfonate class, characterized by a short ethyl substituent on the aromatic ring neutralized with an ammonium counterion [1]. It is structurally and functionally distinct from longer-chain alkylbenzene sulfonates and other short-chain aryl sulfonates due to its specific hydrophobic-hydrophilic balance and counterion effects. While it shares the general surfactant properties of its class, its unique molecular architecture translates into quantifiable differences in crystalline adduct formation, mesophase behavior, and polyelectrolyte association compared to close analogs like ammonium toluenesulfonate or sodium ethylbenzenesulfonate [2][3].

Why Ammonium Ethylbenzenesulfonate Cannot Be Simply Replaced by In-Class Analogs in Critical Applications


Generic substitution within the alkylbenzenesulfonate class is scientifically unsound due to profound functional differences arising from minor structural variations. For instance, changing the alkyl group from ethyl to methyl (as in toluenesulfonate) abolishes the ability to form crystalline adducts with branched-chain amino acids, a critical function in pharmaceutical purification [1]. Similarly, altering the counterion from ammonium to sodium fundamentally changes the thermal stability of liquid-crystalline mesophases and the cooperative binding behavior with polyelectrolytes, impacting performance in advanced material formulations [2][3]. These are not marginal effects; they represent binary, presence-or-absence functionality dictated by precise molecular structure, making direct one-to-one replacement scientifically invalid.

Head-to-Head Quantitative Differentiation Evidence for Ammonium Ethylbenzenesulfonate vs. Closest Analogs


Selective Crystallization of Branched-Chain Amino Acids: p-Ethylbenzenesulfonate vs. p-Toluenesulfonate

Ammonium (and sodium) p-ethylbenzenesulfonate uniquely enables selective crystallization and purification of valine, leucine, and isoleucine from mixed amino acid solutions, a capability completely absent in its closest homolog, p-toluenesulfonic acid. Under identical conditions (40°C dissolution, cooled to 5°C), p-ethylbenzenesulfonic acid formed well-defined L-valine p-ethylbenzenesulfonate crystals, while p-toluenesulfonic acid yielded no crystal formation at all [1]. The ethylbenzene derivative achieved a valine precipitation ratio of up to 80% with a final free valine purity of 97% and impurity content reduced to ≤3%, demonstrating a 67% removal of pre-crystallization impurities [1].

Amino Acid Purification Precipitation Selectivity Pharmaceutical Intermediate

Thermal Stability of Smectic Mesophase: p-Ethylbenzenesulfonate Ranked Against p-Toluenesulfonate and Benzenesulfonate

In a systematic study of alkylammonium benzenesulfonate salts (C8-C18 alkylammonium cations), the temperature range of stable smectic mesophase existence was ranked in the order: pyridine-3-sulfonate > p-toluenesulfonate > benzenesulfonate > p-ethylbenzenesulfonate [1]. This places p-ethylbenzenesulfonate at the lowest thermal stability end of the series, indicating weaker intermolecular interactions stabilizing the lamellar phase compared to the methyl-substituted or unsubstituted analogs. The quantitative ranking provides a predictive framework: for applications requiring broader mesophase temperature windows, p-toluenesulfonate is superior; for applications requiring lower clearing points or specific phase transition temperatures, p-ethylbenzenesulfonate is differentiated.

Liquid Crystals Mesophase Stability Materials Chemistry

Cooperative Binding Behavior to Cationic Polyelectrolytes: 4-Ethylbenzenesulfonate vs. Benzenesulfonate

At the water/chloroform interface, 4-ethylbenzenesulfonate exhibited cooperative association with quaternized poly(2-dimethylamino ethylmethacrylate) (PDMAEMA-N-alkyl), whereas unsubstituted benzenesulfonate displayed anticooperative behavior [1]. The association constants and standard free energies of transfer were determined as a linear function of the carbon number of the aliphatic residue on the sulfonate, ranging from −15.7 kJ/mol (per CH₂ group) for the octyl polyelectrolyte to −18.9 kJ/mol for the tetradecyl derivative [1]. This demonstrates that the ethyl substituent is sufficient to induce a cooperative binding mode that is absent in the parent benzenesulfonate, making the ethyl-bearing compound functionally distinct for polyelectrolyte-based encapsulation or flocculation applications.

Polyelectrolyte Complexation Cooperative Binding Interface Chemistry

Validated Application Scenarios for Ammonium Ethylbenzenesulfonate Based on Quantitative Differentiation Evidence


High-Purity Branched-Chain Amino Acid (BCAA) Purification via Selective Crystallization

Leveraging the proven ability of p-ethylbenzenesulfonate salts to selectively precipitate valine, leucine, and isoleucine as crystalline adducts from mixed amino acid streams [1]. The process achieves a valine precipitation ratio of 80% with 97% purity and impurity reduction to ≤3% [1]. Critically, the close analog p-toluenesulfonic acid is functionally inert under identical conditions, making ammonium ethylbenzenesulfonate irreplaceable for this specific purification route. The ammonium counterion further offers the advantage of volatility during subsequent ion-exchange steps, facilitating precipitant removal.

Liquid-Crystalline Formulations Requiring Lower Mesophase Stability or Specific Phase Transition Temperatures

For alkylammonium-based smectic liquid crystal formulations, p-ethylbenzenesulfonate provides the lowest thermal stability among common aryl sulfonate counterions, ranked below benzenesulfonate, p-toluenesulfonate, and pyridine-3-sulfonate [2]. This makes ammonium ethylbenzenesulfonate the counterion of choice when a lower clearing point or narrower mesophase temperature window is desired, a property that cannot be achieved by simply substituting p-toluenesulfonate.

Polyelectrolyte-Surfactant Complexation Requiring Cooperative Binding for Enhanced Stability

In interfacial polyelectrolyte complexation, 4-ethylbenzenesulfonate demonstrates cooperative association behavior, in contrast to the anticooperative binding of unsubstituted benzenesulfonate [3]. This functional difference, rooted in the presence of the ethyl group, enables stable complex formation at lower surfactant concentrations and supports applications in encapsulation, flocculation, and surface modification where cooperative binding is mechanistically required.

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